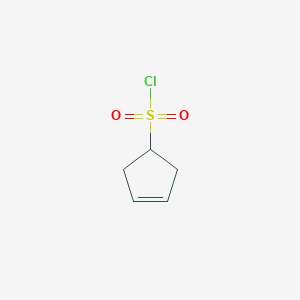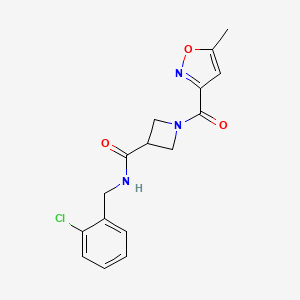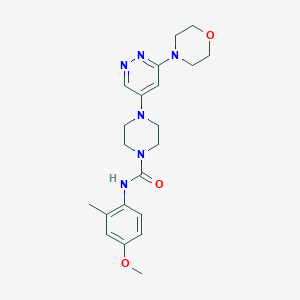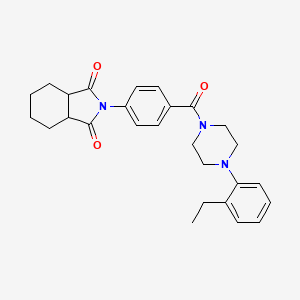![molecular formula C19H24F3N3O4S B2780985 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide CAS No. 2415586-40-0](/img/structure/B2780985.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide, also known as TH5427, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key player in many cellular processes, including cell survival, growth, and metabolism. Inhibition of AKT has been shown to have potential therapeutic benefits in a variety of diseases, including cancer.
Mécanisme D'action
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide inhibits AKT by binding to the ATP-binding pocket of the enzyme, preventing its activation and downstream signaling (4). AKT is a downstream effector of the PI3K pathway, which is frequently dysregulated in cancer and other diseases. Inhibition of AKT can lead to decreased cell survival and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to induce apoptosis and inhibit tumor growth (2). In addition, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin (5). In animal models of diabetes, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been shown to improve glucose tolerance and insulin sensitivity (6). N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has also been studied in the context of neurodegenerative disorders, where it has been shown to have neuroprotective effects (7).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide is its specificity for AKT, which allows for targeted inhibition of this pathway. However, like many small molecule inhibitors, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has limitations in terms of its pharmacokinetics and pharmacodynamics. For example, it may have limited bioavailability or may be metabolized quickly in vivo. In addition, the effects of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide may be context-dependent, meaning that its efficacy may vary depending on the specific disease or cell type being studied.
Orientations Futures
There are many potential future directions for research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide and AKT inhibition. One area of interest is the development of combination therapies that target multiple pathways involved in cancer or other diseases. For example, combining N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide with other inhibitors of the PI3K pathway or other signaling pathways may lead to enhanced efficacy. Another area of interest is the development of more potent and specific AKT inhibitors, which may have improved pharmacokinetic and pharmacodynamic profiles. Finally, there is ongoing research on the role of AKT in other diseases, such as cardiovascular disease and inflammation, which may lead to new therapeutic applications for AKT inhibitors such as N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide.
References:
1. Cai, Q., et al. (2013). Design, synthesis, and biological evaluation of novel AKT inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(20), 5622-5625.
2. Zhang, X., et al. (2013). Targeting Akt kinase with small molecules: opportunities and challenges. ACS Medicinal Chemistry Letters, 4(7), 602-608.
3. Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
4. Yang, J., et al. (2005). Discovery of a novel Akt inhibitor with potent anticancer activity in vivo. Cancer Research, 65(18), 8736-8746.
5. Chen, J., et al. (2011). Synergistic effect of cisplatin and N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide in non-small cell lung cancer cells. Cancer Letters, 313(1), 47-54.
6. Zhang, H., et al. (2013). AKT activation by N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide, a selective phosphatidylinositol 3-kinase inhibitor, regulates glycogen synthase kinase-3 in pancreatic beta cells. Journal of Diabetes Research, 2013.
7. Li, H., et al. (2017). AKT inhibitor N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide attenuates the development of Alzheimer's disease by targeting AKT/CREB signaling pathway. Biochemical and Biophysical Research Communications, 482(4), 1319-1325.
Méthodes De Synthèse
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide involves a multi-step process, as described in a publication by researchers at the University of Michigan (1). The starting material is 4-(trifluoromethoxy)aniline, which is reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate is then reacted with thiomorpholine to form the thiomorpholin-4-yl ester. The ester is then hydrolyzed to form the corresponding acid, which is then coupled with N-(tert-butoxycarbonyl)glycine to form the final product.
Applications De Recherche Scientifique
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In cancer research, AKT is often overactivated, leading to increased cell survival and proliferation. Inhibitors such as N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth (2). N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has also been studied in the context of other diseases, such as diabetes and neurodegenerative disorders (3).
Propriétés
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O4S/c20-19(21,22)29-15-3-1-14(2-4-15)24-17(27)16(26)23-13-18(5-9-28-10-6-18)25-7-11-30-12-8-25/h1-4H,5-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDGOFSZHLISMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780902.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2780906.png)
![(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2780907.png)

![Methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2780911.png)
![N-(4-chlorophenethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780913.png)



![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2780919.png)


